molecular formula C18H25NO6 B12818263 (R)-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid

(R)-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid

Cat. No.: B12818263
M. Wt: 351.4 g/mol
InChI Key: NEJPFSNBCOTZHN-UHFFFAOYSA-N
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Description

®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a tert-butoxycarbonyl group, and a methylamino group attached to a pentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the benzyloxy intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction.

    Coupling reaction: The protected amino acid is coupled with the benzyloxy intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of ®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy and tert-butoxycarbonyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(ethyl)amino)-5-oxopentanoic acid: Similar structure but with an ethyl group instead of a methyl group.

    ®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(propyl)amino)-5-oxopentanoic acid: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

®-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

(R)-5-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoic acid, commonly referred to as Boc-DL-Glu(OBzl)-OH, is a synthetic amino acid derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a benzyloxy group and a tert-butoxycarbonyl group, which may influence its interactions with biological targets.

  • Chemical Formula : C17H23NO6
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 117997-81-6
  • InChI Key : AJDUMMXHVCMISJ-UHFFFAOYSA-N

Antioxidant Properties

Research has indicated that derivatives of compounds similar to this compound exhibit varying degrees of antioxidant activity. For instance, studies on related compounds demonstrated significant inhibition of reactive oxygen species (ROS) production, suggesting potential applications in oxidative stress-related conditions .

Enzyme Inhibition

The compound's structural features suggest it may interact with various enzymes. Notably, studies on similar derivatives have shown inhibitory effects on enzymes such as BACE-1, which is crucial in Alzheimer's disease pathology. The IC50 values for these derivatives ranged from 8.44 µM to over 143 µM, indicating varying potencies based on structural modifications .

Study 1: BACE-1 Inhibition

A study evaluating the BACE-1 inhibitory activity of structurally related compounds found that the presence of specific functional groups significantly influenced enzyme interaction. The most potent derivative exhibited an IC50 value of 8.44 ± 5.16 µM, highlighting the importance of molecular structure in enhancing biological activity .

CompoundIC50 (µM)
RA-Sali8.44
RA-Hyd-Me15.5
RA-Hyd-Me-Tol22.49
RA-Benzo143.51

Study 2: Antioxidant Activity

In another investigation, the antioxidant effects of various derivatives were assessed using DPPH and ABTS assays. The results indicated that certain modifications could enhance or diminish antioxidant capacity, suggesting potential therapeutic applications in managing oxidative stress .

The biological activity of this compound may be attributed to its ability to modulate enzyme activity and reduce oxidative stress through several mechanisms:

  • Enzyme Binding : The compound may fit into the active sites of specific enzymes, inhibiting their function.
  • Radical Scavenging : Its structural components could enable it to donate electrons to free radicals, neutralizing them.
  • Cell Signaling Modulation : By interacting with cellular signaling pathways, it might influence gene expression related to stress responses.

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJPFSNBCOTZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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